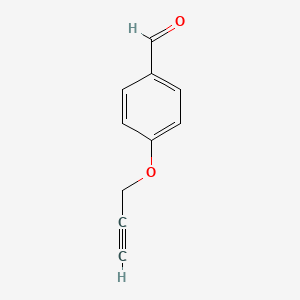

4-(丙-2-炔-1-氧基)苯甲醛

概述

描述

4-(Prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the chemical formula C10H8O2. It is a colorless to pale yellow liquid with a special aroma. This compound is soluble in organic solvents such as ethanol and carbon disulfide at room temperature . It is primarily used in the field of organic synthesis as an important intermediate .

科学研究应用

4-(Prop-2-yn-1-yloxy)benzaldehyde is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the synthesis of chemical probes for studying biological systems.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, fragrances, and other organic chemicals

作用机制

Target of Action

It is known that this compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 4-(Prop-2-yn-1-yloxy)benzaldehyde involves UV light-induced covalent modification of a biological target . This is facilitated by the light-activated benzophenone present in the compound . The compound can be appended to a ligand or pharmacophore through its formyl linker, allowing for potential downstream applications via the alkyne tag .

Biochemical Pathways

Given its use in chemical probe synthesis, it can be inferred that the compound may influence various biochemical pathways depending on the ligand or pharmacophore to which it is appended .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 4-(Prop-2-yn-1-yloxy)benzaldehyde’s action would depend on the specific biological target and the ligand or pharmacophore to which it is appended . Its primary function is to enable UV light-induced covalent modification of a biological target .

Action Environment

The action, efficacy, and stability of 4-(Prop-2-yn-1-yloxy)benzaldehyde can be influenced by various environmental factors. For instance, its UV light-activated mechanism of action suggests that light conditions could play a significant role . Furthermore, its solubility in methanol indicates that the solvent environment could also impact its action.

生化分析

Biochemical Properties

4-(Prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in click chemistry reactions, where it can form covalent bonds with biological targets under mild conditions . This compound can interact with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways . The nature of these interactions often involves the formation of covalent bonds, which can be used to label or modify specific biomolecules for further study .

Cellular Effects

The effects of 4-(Prop-2-yn-1-yloxy)benzaldehyde on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

At the molecular level, 4-(Prop-2-yn-1-yloxy)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target and the nature of the interaction . Additionally, 4-(Prop-2-yn-1-yloxy)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Prop-2-yn-1-yloxy)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-(Prop-2-yn-1-yloxy)benzaldehyde remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of 4-(Prop-2-yn-1-yloxy)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of 4-(Prop-2-yn-1-yloxy)benzaldehyde can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

4-(Prop-2-yn-1-yloxy)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of 4-(Prop-2-yn-1-yloxy)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity, as it needs to reach specific targets to exert its effects .

Subcellular Localization

4-(Prop-2-yn-1-yloxy)benzaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects .

准备方法

4-(Prop-2-yn-1-yloxy)benzaldehyde can be synthesized by adding propargyl alcohol to benzaldehyde and reacting at an appropriate temperature. This reaction requires the presence of a catalyst . The reaction mixture is then transferred to a separating funnel along with distilled water and dichloromethane (DCM). The product is extracted into the organic layer, isolated, and dried over sodium sulfate. The solvent is removed under reduced pressure to yield 4-(Prop-2-yn-1-yloxy)benzaldehyde as a pale orange solid .

化学反应分析

4-(Prop-2-yn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The alkyne group can undergo substitution reactions to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

相似化合物的比较

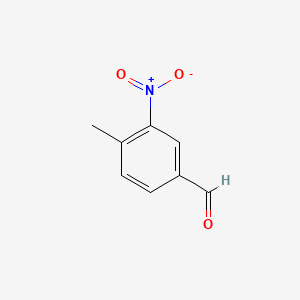

4-(Prop-2-yn-1-yloxy)benzaldehyde can be compared with other similar compounds such as:

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: This compound contains a benzoyl group in addition to the alkyne and aldehyde groups, making it useful for chemical probe synthesis.

3-(Prop-2-yn-1-yloxy)benzaldehyde: This compound has a similar structure but with the alkyne group positioned differently, affecting its reactivity and applications.

The uniqueness of 4-(Prop-2-yn-1-yloxy)benzaldehyde lies in its specific structure, which allows for versatile chemical modifications and applications in various fields.

属性

IUPAC Name |

4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBOYWRKTVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365494 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-86-5 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-(Prop-2-yn-1-yloxy)benzaldehyde?

A: 4-(Prop-2-yn-1-yloxy)benzaldehyde (molecular formula: C10H8O2, molecular weight: 160.17 g/mol) exhibits a planar structure due to conjugation between the carbonyl group, benzene ring, and the propynyloxy oxygen's lone pair. [] This has been confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR. [, ]

Q2: How does the propargyl group in 4-(Prop-2-yn-1-yloxy)benzaldehyde contribute to its applications?

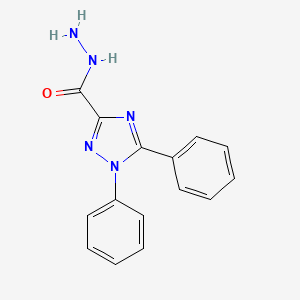

A: The propargyl group makes 4-(Prop-2-yn-1-yloxy)benzaldehyde a versatile building block for various chemical syntheses. This group allows for reactions like click chemistry, enabling the creation of diverse compounds, including 1,2,3-triazoles, which are explored for their biological activities. [, , , ]

Q3: Can you provide examples of how 4-(Prop-2-yn-1-yloxy)benzaldehyde is used in the synthesis of biologically active compounds?

A: 4-(Prop-2-yn-1-yloxy)benzaldehyde serves as a crucial starting material in synthesizing novel 1,4-disubstituted 1,2,3-triazoles [] and imidazole-based 1,2,3-triazoles. [] These triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Additionally, they have been investigated for their potential as carbonic anhydrase II inhibitors, which could have implications for various therapeutic applications. []

Q4: Are there any studies exploring the interaction of 4-(Prop-2-yn-1-yloxy)benzaldehyde derivatives with biological targets?

A: Yes, studies have investigated the interaction of 4-(Prop-2-yn-1-yloxy)benzaldehyde derived homo-disulphide Schiff base compounds with DNA and bovine serum albumin (BSA). [] These studies used UV-Vis absorption and emission spectroscopy to determine binding constants and modes of interaction. Results suggest that the compound binds to the minor groove of DNA and exhibits binding properties towards BSA. []

Q5: Has 4-(Prop-2-yn-1-yloxy)benzaldehyde been used in the development of materials with specific applications?

A: Researchers have utilized 4-(Prop-2-yn-1-yloxy)benzaldehyde in synthesizing tripodal Schiff base compounds and their complexes with metals like Fe3+ and Mn3+. [] These complexes are being explored for their potential applications in areas such as chemical sensor materials due to their ability to selectively bind with specific metal ions. []

Q6: How does 4-(Prop-2-yn-1-yloxy)benzaldehyde contribute to the development of light-activated antibacterial surfaces?

A: While not directly used, 4-(Prop-2-yn-1-yloxy)benzaldehyde plays a crucial role in synthesizing leucocrystal violet analogues. [] These analogues are then oxidized to create crystal violet analogues, which demonstrate light-activated antibacterial properties when incorporated into polymers like polyurethane. [] This approach holds promise for developing self-sterilizing surfaces for various applications.

Q7: What are the potential advantages of using platinum(II) C,N-cyclometalated complexes derived from 4-(Prop-2-yn-1-yloxy)benzaldehyde in silicone cross-linking?

A: Platinum(II) C,N-cyclometalated complexes, synthesized using 4-(Prop-2-yn-1-yloxy)benzaldehyde derivatives, show high thermal stability and can catalyze hydrosilylation and dehydrocoupling reactions in silicones at elevated temperatures (above 100°C). [] This allows for the efficient cross-linking of high molecular weight polysiloxanes like V-PDMS and PMHS, leading to silicone materials with desired thermal and mechanical properties. []

Q8: Are there any crystallographic studies available for 4-(Prop-2-yn-1-yloxy)benzaldehyde or its derivatives?

A: Yes, single-crystal X-ray diffraction studies have been conducted on both 4-(Prop-2-yn-1-yloxy)benzaldehyde [] and its derivative, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [] These studies provide detailed insights into the molecular geometry, bond lengths, and intermolecular interactions of these compounds in the solid state.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide](/img/structure/B1271162.png)